molecular formula C14H12BrCl2NO2 B2623742 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-01-3

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2623742
CAS No.: 329779-01-3
M. Wt: 377.06
InChI Key: GFJITXZZKXLRAK-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound provided for research and experimental purposes. It has the CAS Number 303771-98-4 and a molecular formula of C14H11Cl2NO2 . This product is intended for use by qualified laboratory and research professionals. It is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-bromo-2-[(3,5-dichloroanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2/c1-20-13-3-9(15)2-8(14(13)19)7-18-12-5-10(16)4-11(17)6-12/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJITXZZKXLRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 3,5-dichloroaniline.

    Formation of Schiff Base: The aldehyde group of 4-bromo-2-hydroxy-6-methoxybenzaldehyde reacts with 3,5-dichloroaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This might include:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of bases for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Properties

Research has indicated that compounds with similar structures to 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant antiproliferative effects with an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting potential for development as an anticancer agent .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies show that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation markers in vitro .

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives similar to this compound on multiple human cancer cell lines, including Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 28.2 μM against these cell lines, highlighting their potential as therapeutic agents .

CompoundCell LineIC50 (µM)
Compound AMCF-728.2
Compound BA-54931.3
Compound CJurkat>100

Case Study 2: Inhibition of Pro-inflammatory Cytokines

In another study, the effects of related compounds on pro-inflammatory cytokines were evaluated. The findings suggested that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory potential .

Mechanism of Action

The mechanism by which 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

(i) Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l)

Structure and Functional Groups :

  • Core: 1,3,5-triazine ring substituted with bromophenoxy, methoxyphenoxy, and aminobenzoate groups.
  • Key features: Bromine, methoxy, formyl, and triazine functionalities. Synthesis: Prepared via nucleophilic substitution using 2,4,6-trichlorotriazine and 4-methoxyphenol under basic conditions . Applications: Likely serves as a precursor for polymers or pharmaceuticals due to the reactive triazine core and formyl group.

(ii) 2-Bromo-4'-methoxyacetophenone

Structure and Functional Groups :

  • Core: Acetophenone with bromine at the 2-position and methoxy at the 4-position.
  • Key features: Bromo, methoxy, and ketone groups.
    Synthesis and Use : Commercialized as an intermediate (CAS 2632-13-5) for manufacturing under controlled conditions .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Method Applications
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol Phenol Br, Cl, methoxy, aminomethyl Likely Mannich reaction or SNAr* Hypothesized bioactive agent
Compound 5l 1,3,5-Triazine Br, methoxy, formyl, triazine Stepwise nucleophilic substitution Polymer/pharmaceutical precursor
2-Bromo-4'-methoxyacetophenone Acetophenone Br, methoxy, ketone Commercial synthesis Industrial intermediate

*SNAr: Nucleophilic aromatic substitution.

Research Findings and Property Analysis

Reactivity: The target compound’s phenol and aminomethyl groups enhance solubility in polar solvents, while bromine and chlorine increase lipophilicity. This balance may improve membrane permeability in bioactive contexts. Compound 5l’s triazine core is highly reactive in cross-coupling or condensation reactions, making it versatile for further derivatization . 2-Bromo-4'-methoxyacetophenone’s ketone group facilitates nucleophilic additions, but its simpler structure limits functional diversity compared to the target compound .

Potential Applications: The target compound’s dichlorophenyl and aminomethyl groups resemble motifs in antifungal agents (e.g., chlorinated phenols), suggesting possible antimicrobial utility. Compound 5l’s formyl and triazine groups are advantageous for synthesizing Schiff bases or coordination polymers .

Synthetic Challenges: The target compound’s multiple halogen and amino groups may complicate regioselective synthesis, requiring optimized conditions to avoid side reactions. Compound 5l’s stepwise synthesis demands precise stoichiometric control to prevent triazine ring hydrolysis .

Notes on Evidence Limitations

  • Direct comparative data (e.g., spectroscopic, biological) for the target compound and its analogs are absent in the provided evidence. Conclusions are drawn from structural and functional group analysis.
  • Further experimental studies are needed to validate hypothesized applications, particularly regarding bioactivity and synthetic scalability.

Biological Activity

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a bromine atom and a methoxy group on a phenolic structure, along with a dichlorophenyl moiety. Its chemical formula is C15_{15}H14_{14}BrCl2_{2}NO.

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that 4-bromo derivatives may also possess notable antibacterial and antifungal activity.

CompoundMIC (μg/ml)Target Organism
Compound A50S. aureus
Compound B62.5E. coli
This compoundTBDTBD

Anticancer Activity

The compound has been evaluated for its anticancer effects in various cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound's interaction with specific receptors could lead to altered signaling pathways, particularly those involved in inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with MIC values comparable to established antibiotics .
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound was shown to reduce cell viability significantly. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .
  • Neuroprotective Effects : Preliminary research suggested potential neuroprotective effects in models of neurodegeneration. The compound appeared to mitigate neuronal damage through anti-inflammatory pathways .

Q & A

Q. What are the standard methodologies for synthesizing 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol?

A common approach involves refluxing stoichiometric amounts of substituted benzaldehyde and aniline derivatives in ethanol under controlled conditions. For example, 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-bromoaniline were refluxed in ethanol to yield a Schiff base derivative, followed by crystallization via slow solvent evaporation . Purification typically employs recrystallization or column chromatography. Analytical techniques like NMR, HPLC, and X-ray crystallography are critical for verifying structural integrity .

Q. How should researchers design initial experiments to characterize this compound’s solubility and stability?

Begin with solubility profiling in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) under varying temperatures. Stability studies should include pH-dependent degradation assays (e.g., 1–12 pH range) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Reference solvent systems from analogous brominated phenolic compounds, such as ethyl alcohol-based crystallization protocols .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • NMR : 1H/13C NMR to identify aromatic protons, methoxy groups, and amine linkages.
  • FT-IR : Confirm functional groups (e.g., -OH, C-Br stretches).
  • X-ray crystallography : Resolve molecular geometry and hydrogen bonding patterns, as demonstrated in structurally similar Schiff base compounds .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing halogenated byproducts?

Advanced optimization may involve:

  • Catalyst screening : Use triazine-based catalysts to enhance coupling efficiency, as seen in triazinane-mediated syntheses of brominated phenolic derivatives .
  • Solvent engineering : Replace ethanol with dimethylacetamide (DMAc) to improve reaction kinetics.
  • In situ monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What experimental designs are recommended for studying this compound’s environmental fate and transformation products?

Adopt a tiered approach inspired by the INCHEMBIOL project:

  • Phase 1 (Lab) : Simulate abiotic transformations (hydrolysis, photolysis) under controlled UV light and pH conditions .
  • Phase 2 (Microcosm) : Assess biodegradation using soil/water systems spiked with the compound.
  • Phase 3 (Modeling) : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .

Q. How can contradictory data on the compound’s bioactivity or solubility be resolved?

  • Method replication : Cross-validate results using independent techniques (e.g., compare HPLC purity assessments with NMR integration ).
  • Variable isolation : Systematically test factors like solvent polarity, temperature, and crystallinity. For example, discrepancies in solubility may arise from polymorphic forms .
  • Meta-analysis : Review historical data on structurally related bromophenols to identify trends or outliers .

Q. What advanced purification strategies address challenges in isolating high-purity batches?

  • Preparative HPLC : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) for high-resolution separation.
  • Crystallization optimization : Screen co-solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation, as demonstrated in similar phenolic derivatives .
  • Chiral separation : If stereoisomers are present, employ chiral stationary phases or derivatization with chiral auxiliaries .

Q. What methodologies are suitable for evaluating its interaction with biological targets (e.g., enzymes, receptors)?

  • In vitro assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to proteins like cytochrome P450 .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets identified via homology modeling .
  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify bioactive metabolites .

Q. How should researchers design long-term ecotoxicological studies?

  • Multi-trophic assays : Expose algae (primary producers), daphnia (primary consumers), and fish (secondary consumers) to sublethal concentrations, measuring endpoints like growth inhibition and oxidative stress markers .
  • Field mesocosms : Monitor bioaccumulation in sediment-water systems over 6–12 months, using isotope-labeled analogs for precise tracking .

Q. What strategies mitigate methodological biases in antioxidant activity studies?

  • Multi-assay validation : Compare results from DPPH, ABTS, and FRAP assays to account for mechanistic differences .
  • Standardized controls : Use Trolox or ascorbic acid as benchmarks across all experiments.
  • Inter-laboratory collaboration : Share protocols with external labs to confirm reproducibility, as done in phenolic compound research .

Methodological Challenges & Solutions

Q. Addressing inconsistencies in reported melting points or spectral data

  • Standardized calibration : Use certified reference materials (CRMs) for instrument calibration.
  • Interlaboratory studies : Participate in round-robin testing to harmonize data, as recommended for halogenated aromatics .

Q. Overcoming limitations in environmental sampling and detection

  • SPME-GC/MS : Deploy solid-phase microextraction for trace-level detection in complex matrices .
  • Isotope dilution : Spike samples with deuterated internal standards to correct for recovery losses .

Advanced Risk Assessment Frameworks

Q. Integrating computational and experimental data for toxicity prediction

  • Read-across models : Leverage data from structurally similar compounds like 2-bromo-N-(4-chlorophenyl)butanamide to infer toxicity endpoints .
  • Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., enzyme inhibition) to population-level effects using AOP Wiki frameworks .

14. Designing multi-compartment exposure studies
Model environmental partitioning using fugacity-based tools (e.g., EQC Model), validated with experimental log Kow and Henry’s law constants .

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